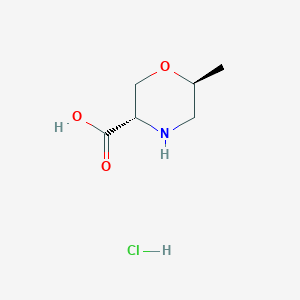

2-(4-Fluorophenyl)-2-(methylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a compound that can be associated with pharmaceutical intermediates and has potential relevance in various chemical analyses and biological activities. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications can offer insights into the behavior and characteristics of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate described in one study . The process includes regioselective chlorination and a selective monodechlorination step, followed by coupling of building blocks. Although the target compound is not synthesized in the papers provided, similar methodologies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as NMR, FTIR, and Raman spectroscopy . These methods allow for the verification of the synthesized structures and provide detailed information on the molecular vibrations and geometries, which are essential for understanding the compound's behavior.

Chemical Reactions Analysis

The reactivity of similar compounds includes the ability to undergo condensation reactions, as demonstrated by the synthesis of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This suggests that 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid may also participate in various chemical reactions, potentially leading to the formation of new compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. For instance, fluorogenic reagents have been developed for the analysis of primary amines, which exhibit good stability and can be analyzed using HPLC and MALDI/MS . Additionally, the fluorescence effects induced by molecular aggregation have been observed in compounds with similar functional groups, which could be relevant for the analysis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid . The anticancer activity of a structurally related compound has also been evaluated, indicating potential biological relevance .

Scientific Research Applications

Enzymatic Synthesis and Drug Development

One area of research focuses on the enzymatic synthesis of related compounds, such as α-Methyl-α-(2-fluoro-4-biphenyllyl)propionic acid (flurbiprofen), via asymmetric decarboxylation catalyzed by enzymes. This process results in high chemical and optical yields, indicating the potential for producing enantiomerically pure pharmaceuticals (Terao et al., 2003).

Material Science and Polymerization

Research in material science has explored the microwave step-growth polymerization of related compounds with diisocyanates, leading to the synthesis of novel optically active polyamides. These materials exhibit good thermal stability and solubility in amide-type solvents, highlighting their potential for advanced material applications (Mallakpour & Dinari, 2008).

Chemical Synthesis and Characterization

Another avenue of research involves the synthesis and characterization of new compounds for potential use in pharmaceuticals. For instance, the synthesis of N′-Benzylidene-2-(2-Fluorobiphenyl) Propanehydrazides, which were found to have significant anti-oxidant potential, suggests applications in the development of new therapeutic agents (Zaheer et al., 2015).

Radiotracer Development for Imaging

Additionally, the development of radiotracers for positron emission tomography (PET) imaging is a significant area of application. Compounds related to 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid have been synthesized and evaluated for their potential as PET radiotracers, targeting specific receptors in the brain. This research is crucial for advancing neuroimaging and the diagnosis of neurological conditions (Kronenberg et al., 2007).

Antimicrobial and Antibiofilm Agents

The synthesis and evaluation of thiourea derivatives, including those related to 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains. This research points to the potential of these compounds in the development of new antimicrobial agents with antibiofilm properties, crucial for combating resistant bacterial infections (Limban et al., 2011).

Mechanism of Action

properties

IUPAC Name |

2-(4-fluorophenyl)-2-(methylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12-2,9(13)14)7-3-5-8(11)6-4-7/h3-6,12H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBLYJOIIIQLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-(methylamino)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)

![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)